2-Oxo-17-hydroxysparteine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15043-17-1 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
16-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-14-6-3-5-13-11-8-10(9-17(13)14)12-4-1-2-7-16(12)15(11)19/h10-13,15,19H,1-9H2 |
InChI Key |
LCORZQTZVFOPGT-IZADBBIGSA-N |
SMILES |
C1CCN2C(C1)C3CC(C2O)C4CCCC(=O)N4C3 |
Canonical SMILES |
C1CCN2C(C1)C3CC(C2O)C4CCCC(=O)N4C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lupanine, 17-hydroxy- |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for 2 Oxo 17 Hydroxysparteine
Botanical and Microbial Sources of 2-Oxo-17-hydroxysparteine and Related Oxosparteines
Quinolizidine (B1214090) alkaloids are primarily found in the plant kingdom, with a significant concentration in the Fabaceae family. The biosynthesis of these compounds, including oxosparteine derivatives, is a subject of ongoing research, with 17-oxosparteine (B1663948) having been considered a potential intermediate in the formation of other tetracyclic quinolizidine alkaloids. rsc.org
The genus Lupinus, commonly known as lupins, is a rich source of a diverse array of quinolizidine alkaloids. While direct evidence for the presence of this compound in Lupinus species is not extensively documented, the occurrence of its precursors and related oxosparteines is well-established. Sparteine (B1682161) itself is a predominant alkaloid in species such as Lupinus mutabilis. The enzymatic machinery for the biosynthesis of the quinolizidine skeleton from lysine (B10760008) is localized in the chloroplasts of these plants. wikipedia.org
The profile and concentration of these alkaloids can vary significantly between different Lupinus species and even between different parts of the same plant. This variability underscores the importance of detailed phytochemical analysis when investigating the presence of specific derivatives like this compound.
Table 1: Distribution of Selected Quinolizidine Alkaloids in Lupinus Species
| Alkaloid | Lupinus Species | Plant Part | Reference |
| Sparteine | Lupinus mutabilis | Leaves, Stems | wikipedia.org |
| Lupanine (B156748) | Lupinus albus | Seeds | researchgate.net |
| 17-Oxosparteine | (Potential Biosynthetic Intermediate) | Not specified | rsc.org |
This table is illustrative and based on the general distribution of major quinolizidine alkaloids. The presence and concentration of this compound would require specific analytical confirmation.
The genus Genista, and its close relative Cytisus, are also known producers of quinolizidine alkaloids. Notably, 17-oxosparteine has been isolated from Cytisus scoparius (Scotch broom). nih.govresearchgate.net This finding suggests that plants within the Genista alliance are promising candidates for the investigation of other oxosparteine derivatives, including the hydroxylated form, this compound. The isolation and characterization of compounds from these species often involve a combination of chromatographic and spectroscopic techniques. nih.govresearchgate.net
Microbial biotransformation presents an alternative route to the production of novel or rare alkaloids. The microbial oxidation of sparteine has been a subject of study, indicating that microorganisms possess the enzymatic capability to introduce functional groups, such as hydroxyl and oxo moieties, onto the sparteine skeleton. While specific studies on the microbial production of this compound are not prominent in the literature, the general principle of using microbial systems to modify natural products is a well-established field of biotechnology. This approach could potentially be harnessed for the targeted synthesis of hydroxylated oxosparteine derivatives.
Advanced Isolation and Purification Techniques for Bis-Quinolizidine Alkaloids
The isolation and purification of individual bis-quinolizidine alkaloids from complex plant extracts or microbial broths require sophisticated separation techniques. The choice of method depends on the physicochemical properties of the target compound and the nature of the matrix.
Chromatography is the cornerstone of natural product isolation. Various chromatographic techniques are employed for the separation of alkaloids based on their polarity, charge, and size.
Column Chromatography: This is a fundamental technique for the initial fractionation of crude extracts. Stationary phases like silica (B1680970) gel or alumina (B75360) are commonly used, with a gradient of solvents of increasing polarity to elute the compounds.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of alkaloids. Both normal-phase and reversed-phase HPLC can be utilized, depending on the polarity of the target molecule. The separation of 17-oxosparteine has been achieved using HPLC. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the identification and quantification of volatile alkaloids. Derivatization may be necessary to increase the volatility of polar compounds like hydroxylated alkaloids. GC-MS has been used in the characterization of 17-oxosparteine. nih.govresearchgate.net
Table 2: Chromatographic Methods for Bis-Quinolizidine Alkaloid Separation
| Technique | Stationary Phase | Mobile Phase Principle | Application |
| Column Chromatography | Silica Gel, Alumina | Gradient Elution (e.g., hexane (B92381) to ethyl acetate (B1210297) to methanol) | Initial fractionation of extracts |
| HPLC | C18 (Reversed-Phase) | Isocratic or gradient elution (e.g., water/acetonitrile with additives) | Final purification and quantification |
| GC-MS | Capillary Column (e.g., HP-5) | Temperature programming | Identification and quantification of volatile alkaloids |
While chromatography is dominant, other techniques can be used as supplementary or primary isolation steps.
Solvent Extraction: Liquid-liquid extraction based on the pH-dependent solubility of alkaloids is a classical and effective initial step. Alkaloids are typically extracted from acidic aqueous solutions into an organic solvent after basification.
Crystallization: If a compound is present in high concentration and can form crystals, crystallization can be a powerful purification method.
Sublimation: For compounds that can sublime without decomposition, this technique can provide a high degree of purity.
The successful isolation of this compound would likely involve a multi-step process combining these chromatographic and non-chromatographic methods to achieve the desired purity for structural elucidation and further study.
Chemical Synthesis and Derivatization Strategies for 2 Oxo 17 Hydroxysparteine and Its Analogues
Preparation of Oxo-Substituted Sparteine (B1682161) Derivatives
The introduction of an oxo (carbonyl) group onto the sparteine skeleton is a critical step in synthesizing the target molecule and its analogues. The most common oxo-substituted derivative is lupanine (B156748), which possesses a lactam at the C-2 position nih.govnih.gov. Another known derivative is 17-oxosparteine (B1663948) rsc.orgcdnsciencepub.com.
A classic and effective method for the oxidation of tertiary amines like sparteine is the use of mercuric acetate (B1210297), often followed by hydrolysis. This reaction, known as the von Braun reaction when using cyanogen bromide, or more generally through mercuric acetate oxidation, proceeds through the formation of an enamine or iminium ion intermediate. Subsequent hydrolysis introduces the carbonyl group to form the lactam documentsdelivered.com. This method provides a chemical means to convert the readily available sparteine into the lupanine core required for the synthesis of 2-Oxo-17-hydroxysparteine.
The regioselectivity of the oxidation (i.e., whether the C-2 or another position is oxidized) is influenced by the stereoelectronic properties of the sparteine molecule and the specific reagents used. The conformation of the quinolizidine (B1214090) rings, where rings A, B, and D are typically in a chair conformation and ring C is in a boat form, dictates the accessibility of C-H bonds for oxidation rsc.org.
The biosynthetic pathway to lupanine involves a two-step enzymatic oxidation of (-)-sparteine. This proceeds first to an intermediate which is then further oxidized to (+)-lupanine. This natural strategy highlights that the introduction of the C-2 oxo group can be a stepwise process.
Table 2: Reagents for the Preparation of Oxo-Sparteine Derivatives
| Reagent | Transformation | Product Type |
|---|---|---|
| Silver Oxide (Ag₂O) | Hydroxylation of Lupanine at C-17 | Hydroxylupanine cdnsciencepub.com |
| Mercuric Acetate (Hg(OAc)₂) | Oxidation of Sparteine | Iminium ion intermediate, leading to Lupanine (2-Oxosparteine) documentsdelivered.com |
| Enzymes (in vivo) | Stepwise oxidation of Sparteine | Lupanine (2-Oxosparteine) |
Stereoselective Synthesis and Enantiomeric Resolution Techniques
The tetracyclic core of this compound contains multiple stereocenters, making stereocontrol a paramount challenge in its synthesis. Two primary strategies are employed to obtain enantiomerically pure material: asymmetric synthesis and chiral resolution.
Stereoselective Synthesis : Modern synthetic methods aim to control the formation of stereocenters during the construction of the molecular skeleton. This can be achieved through various approaches:
Substrate Control : Using a chiral starting material that directs the stereochemical outcome of subsequent reactions.
Auxiliary Control : Attaching a temporary chiral group (an auxiliary) to an achiral substrate to direct a stereoselective reaction, after which the auxiliary is removed.
Catalyst Control : Employing a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to favor the formation of one enantiomer over the other. For instance, sparteine itself is widely used as a chiral ligand in asymmetric synthesis, highlighting the importance of this structural motif in stereocontrol nih.gov.
Enantiomeric Resolution : When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), the enantiomers must be separated in a process called resolution wikipedia.org. The most common method for resolving amine-containing alkaloids like sparteine and its derivatives is through the formation of diastereomeric salts wikipedia.org.
The racemic mixture of the alkaloid (a base) is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or its derivatives.
This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.
The difference in solubility allows one of the diastereomeric salts to be selectively crystallized from the solution.
After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure alkaloid.
This classical technique remains a robust and widely used method for obtaining optically active quinolizidine alkaloids.
Advanced Synthetic Methodologies in Quinolizidine Alkaloid Chemistry
The construction of the dense, polycyclic framework of quinolizidine alkaloids has been a fertile ground for the application of powerful and elegant synthetic strategies. These advanced methods often allow for the rapid assembly of the core structure with high efficiency and stereocontrol.
Intramolecular Imino Diels-Alder Reaction : The Diels-Alder reaction is a powerful tool for forming six-membered rings wikipedia.org. The imino Diels-Alder variant uses an imine or a related species as the dienophile, leading to the formation of nitrogen-containing heterocyclic rings. When the diene and the imine are part of the same molecule, an intramolecular reaction can occur, efficiently building multiple rings in a single, often highly stereoselective, step. This strategy has been successfully applied to the synthesis of the quinolizidine skeleton, providing a convergent approach to the A/B and C/D ring systems of compounds like sparteine and lupanine acs.org.
N-Acyliminium Ion Cyclization : N-acyliminium ions are highly reactive electrophilic intermediates that can be trapped by a wide variety of nucleophiles. When a suitable nucleophile (such as an alkene or an aromatic ring) is tethered to the N-acyliminium ion, an intramolecular cyclization can occur arkat-usa.org. This reaction is a cornerstone of modern alkaloid synthesis due to its reliability and the high degree of stereocontrol that can be achieved researchgate.net. This methodology is particularly well-suited for constructing the piperidine (six-membered nitrogen-containing) rings that form the basis of the quinolizidine system. The generation of the N-acyliminium ion from a stable precursor, followed by a cascade of ring-closing reactions, can rapidly build molecular complexity from simple starting materials.
Table 3: Comparison of Advanced Synthetic Methodologies
| Methodology | Key Transformation | Rings Formed | Advantages |
|---|---|---|---|
| Intramolecular Imino Diels-Alder | [4+2] Cycloaddition | Six-membered N-heterocycles | High stereocontrol, rapid complexity generation acs.org |
| N-Acyliminium Ion Cyclization | Electrophilic cyclization | Five- or Six-membered N-heterocycles | Versatile, high stereocontrol, widely used in alkaloid synthesis arkat-usa.orgresearchgate.net |
Comprehensive Spectroscopic and Analytical Characterization of 2 Oxo 17 Hydroxysparteine
Mass Spectrometry (MS) Applications in Structural Elucidation and Isomer Differentiation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of alkaloids. researchgate.net Soft ionization techniques are particularly useful for preserving the molecular ion, while fragmentation analysis provides a fingerprint for structural identification and isomer differentiation.
Fast Atom Bombardment (FAB) is a soft ionization technique well-suited for organic compounds containing a basic functional group, allowing for the analysis of protonated molecular ions. researchgate.net The FAB mass spectral fragmentation of several oxosparteines, including 2-Oxo-17-hydroxysparteine (also known as 17-hydroxylupanine), has been investigated to establish characteristic fragmentation pathways. researchgate.netresearchgate.net
In the positive ion mode, this compound yields a protonated molecular ion [M+H]⁺. A key characteristic feature of its FAB fragmentation is the cleavage of specific bonds within the C ring of the lupanine (B156748) skeleton. researchgate.net Notably, the fragmentation involves the cleavages of the C7-C17 and C9-C11 bonds. researchgate.net This process leads to the formation of the diagnostic fragment ion d [C₉H₁₂NO+H]⁺ at a mass-to-charge ratio (m/z) of 151. researchgate.net Another significant ion observed in the FAB mass spectrum is the even-electron fragment ion c [M+H-H₂O]⁺ at m/z 247, corresponding to the loss of a water molecule from the protonated parent molecule. researchgate.net
The relative abundances of these ions are crucial for characterization. In the FAB mass spectrum of this compound, the base peak is the ion at m/z 247, resulting from the elimination of water. researchgate.net This contrasts with its positional isomer, 2-oxo-13-hydroxysparteine, where the protonated molecular ion is the base peak, highlighting the influence of the hydroxyl group's position on the fragmentation process. researchgate.net
| Ion Designation | Proposed Structure | m/z (Mass/Charge Ratio) | Relative Abundance (%) | Fragmentation Pathway |
|---|---|---|---|---|
| [M+H]⁺ | [C₁₅H₂₄N₂O₂ + H]⁺ | 265 | 70 | Protonated Molecule |
| c | [M+H-H₂O]⁺ | 247 | 100 (Base Peak) | Loss of water from the hydroxyl group |
| d | [C₉H₁₂NO+H]⁺ | 151 | 29 | Cleavage of C7-C17 and C9-C11 bonds |
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions, providing deeper insight into their structure and fragmentation mechanisms. oregonstate.edu By isolating a specific ion (such as the protonated molecular ion) and colliding it with neutral gas molecules, characteristic product ions are generated. oregonstate.edu
The elucidation of the FAB-MS fragmentation pathways for oxosparteines, including this compound, was significantly assisted by FAB/CID mass spectra measurements. researchgate.net This technique confirms that the fragment ions observed in the primary FAB spectrum originate from the protonated molecular ion. The CID spectrum of the [M+H]⁺ ion of this compound confirms the facile loss of a water molecule to produce the abundant ion at m/z 247 and the subsequent fragmentation of the quinolizidine (B1214090) skeleton to yield ions such as m/z 151. researchgate.net The use of CID is essential for verifying proposed fragmentation routes and for providing the structural information necessary to differentiate between closely related isomers. researchgate.netoregonstate.edu
While FAB-MS provides valuable data, Electron Ionization (EI) and Electrospray Ionization (ESI) are also widely used techniques for the analysis of alkaloids.
Electron Ionization (EI) is a "hard" ionization technique that results in extensive fragmentation. The fragmentation pathways of bis-quinolizidine alkaloids under EI are highly dependent on the stereochemistry of the ring junctions. researchgate.net Although specific EI data for this compound is not detailed in the provided sources, studies on related compounds like 17-oxosparteine (B1663948) have shown characteristic fragmentations, such as the elimination of a neutral carbon monoxide molecule. researchgate.net
Electrospray Ionization (ESI) is a soft ionization technique that has become a cornerstone for the analysis of alkaloids, often coupled with liquid chromatography (LC-ESI-MS/MS). github.iolibretexts.org ESI is highly efficient at producing protonated molecular ions from polar and thermolabile compounds in solution with minimal fragmentation in the source. ubc.ca These protonated molecules can then be subjected to CID for structural analysis. libretexts.org This approach is particularly valuable for analyzing complex mixtures, such as plant extracts, allowing for the sensitive and selective quantification of various lupin alkaloids. github.iolibretexts.org
A key application of mass spectrometry in alkaloid chemistry is its ability to distinguish between positional and structural isomers. researchgate.net The fragmentation patterns of this compound and its positional isomer, 2-oxo-13-hydroxysparteine, under FAB-MS conditions provide a clear basis for their differentiation. researchgate.net
The primary distinction lies in the relative abundances of the protonated molecular ion [M+H]⁺ (m/z 265) and the water-loss fragment ion [M+H-H₂O]⁺ (m/z 247).
For This compound , the base peak is the fragment ion at m/z 247 , indicating that the loss of water is a highly favored process. researchgate.net
For its isomer, 2-oxo-13-hydroxysparteine , the [M+H]⁺ ion at m/z 265 is the base peak , and the water-loss fragment is significantly less abundant. researchgate.net
Furthermore, the relative abundance of the fragment ion d at m/z 151 also differs between the two isomers. researchgate.net These differences in ion abundances, summarized in the table below, create a distinct mass spectrometric fingerprint for each isomer, allowing for their unambiguous identification. researchgate.net
| Compound | Relative Abundance of [M+H]⁺ (m/z 265) | Relative Abundance of [M+H-H₂O]⁺ (m/z 247) | Relative Abundance of [C₉H₁₂NO+H]⁺ (m/z 151) |
|---|---|---|---|
| This compound | 70% | 100% (Base Peak) | 29% |
| 2-oxo-13-hydroxysparteine | 100% (Base Peak) | 59% | 41% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. ¹H NMR provides information about the chemical environment of protons and their spatial relationships through chemical shifts and coupling constants.
The ¹H NMR spectrum of this compound (17-hydroxylupanine) provides definitive confirmation of its structure. The chemical shifts (δ) indicate the electronic environment of each proton, while the spin-spin coupling constants (J) reveal the connectivity and dihedral angles between neighboring protons.
Detailed analysis of the ¹H NMR spectrum for 17-hydroxylupanine has been reported, allowing for the assignment of specific protons within the tetracyclic bis-quinolizidine skeleton. researchgate.net The presence of the hydroxyl group at the C-17 position and the lactam carbonyl group at C-2 significantly influences the chemical shifts of nearby protons. Protons adjacent to these functional groups are typically deshielded and appear at a lower field (higher ppm values). The complex multiplet patterns arise from spin-spin coupling between protons, and their analysis is crucial for determining the relative stereochemistry of the molecule.
The table below presents representative ¹H NMR data for key protons in the this compound structure, based on analysis found in the literature. researchgate.net
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Description |
|---|---|---|---|---|
| H-17 | ~4.5 - 4.7 | m | - | Proton on the carbon bearing the hydroxyl group, significantly downfield. |
| H-10eq | ~4.4 - 4.6 | dt | J ≈ 13, 2.5 | Equatorial proton alpha to lactam nitrogen, deshielded by N and C=O group. |
| H-10ax | ~2.8 - 3.0 | m | - | Axial proton alpha to lactam nitrogen. |
| H-6eq | ~2.6 - 2.8 | m | - | Equatorial proton adjacent to bridgehead nitrogen. |
| Other CH, CH₂ | ~1.2 - 2.5 | m | - | Complex overlapping signals from the saturated quinolizidine rings. |
¹³C NMR Chemical Shift Correlations and Stereochemical Implications
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for defining the carbon skeleton of a molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for detailed correlations between chemical shifts and the stereochemistry of the molecule.
The bis-quinolizidine core of this compound features a rigid, tetracyclic system. The chemical shifts of the carbon atoms are significantly influenced by several factors, including hybridization, proximity to electronegative atoms (oxygen and nitrogen), and stereochemical relationships such as γ-gauche effects. bhu.ac.in
Key correlations for this compound include:
Carbonyl Carbon (C-2): The lactam carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 170–185 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. libretexts.orglibretexts.org
Carbons adjacent to Nitrogen (C-3, C-6, C-10, C-11, C-15): Carbons directly bonded to nitrogen atoms experience a deshielding effect, causing them to appear in the δ 50–70 ppm region. oregonstate.edu The precise shift depends on the conformation and substitution of the quinolizidine rings.
Carbinol Carbon (C-17): The carbon atom bearing the hydroxyl group (C-17) is also deshielded and typically appears in the δ 60–80 ppm range. oregonstate.edu Its exact chemical shift can provide information about the orientation (axial vs. equatorial) of the hydroxyl group.
Aliphatic Carbons: The remaining sp³ hybridized carbons of the skeleton resonate in the upfield region of the spectrum, generally between δ 10–50 ppm. oregonstate.edu Their shifts are subtly influenced by steric compression. For instance, carbons involved in a γ-gauche interaction (a 1,3-diaxial interaction) will exhibit an upfield shift (shielding) compared to those in an anti-periplanar arrangement. This effect is crucial for determining the relative stereochemistry at the chiral centers and the fusion of the quinolizidine rings. bhu.ac.in
The stereochemical configuration of the chiral centers and the resulting conformation of the four rings directly impact the observed ¹³C NMR chemical shifts, making it an indispensable technique for stereochemical elucidation. nih.govresearchgate.net
Table 1: Representative ¹³C NMR Chemical Shifts for the this compound Skeleton
| Carbon Atom | Functional Group Type | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| C-2 | Lactam Carbonyl (C=O) | 170 - 185 |
| C-17 | Carbinol (C-OH) | 60 - 80 |
| C-6, C-10, C-11, C-15 | Carbons α to Nitrogen (C-N) | 50 - 70 |
| Other Aliphatic Carbons | Alkyl (CH, CH₂) | 10 - 50 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, J-resolved) in Complex Structure Elucidation
While ¹³C NMR provides a map of the carbon framework, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing connectivity between atoms. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). researchgate.netyoutube.com For this compound, COSY spectra would reveal correlations between protons within each of the four rings, allowing for the tracing of the proton spin systems throughout the carbon skeleton.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons directly attached to carbon atoms. researchgate.netyoutube.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This is the primary method for unambiguously assigning the signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J coupling). youtube.comresearchgate.net This long-range connectivity information is vital for connecting the individual spin systems established by COSY. For example, HMBC correlations from the protons on C-3 and C-10 to the carbonyl carbon C-2 would definitively place the lactam function. Similarly, correlations from protons near C-17 to other carbons in the D-ring would confirm the position of the hydroxyl group.
J-resolved Spectroscopy: This 2D technique separates chemical shift information from coupling constant information onto two different axes. It is particularly useful for deciphering complex, overlapping multiplets in the ¹H NMR spectrum, allowing for the precise determination of coupling constants (J-values). These J-values are, in turn, related to the dihedral angles between coupled protons via the Karplus equation, providing valuable data for conformational analysis.
Conformational Equilibrium Studies of Bis-Quinolizidine Systems via NMR
NMR spectroscopy is the preeminent tool for studying these conformational equilibria in solution. nih.gov Key NMR parameters used in these studies include:
¹H-¹H Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons. By analyzing these values, the relative orientations of protons on adjacent carbons can be determined, which helps to define the chair, boat, or twist conformation of each ring.
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes. If a molecule is rapidly interconverting between two or more conformations at room temperature, the observed spectrum will show averaged signals. Upon cooling, this interconversion can be slowed or "frozen out" on the NMR timescale, allowing for the observation of distinct signals for each individual conformer. This technique can be used to determine the thermodynamic parameters (ΔG, ΔH, ΔS) of the conformational equilibrium.
Infrared (IR) and Photoelectron Spectroscopy in Electronic Structure Investigation
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. An FT-IR spectrum provides a unique fingerprint of the functional groups present in the molecule. jmaterenvironsci.com
For this compound, the key functional groups and their expected absorption bands are:
O-H Stretch: The hydroxyl group gives rise to a strong, broad absorption band in the region of 3500–3200 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.
C-H Stretch: The stretching vibrations of the sp³ C-H bonds in the quinolizidine skeleton will appear in the 3000–2850 cm⁻¹ region.
C=O Stretch: The lactam carbonyl group produces a very strong, sharp absorption band. For a six-membered ring lactam, this band is typically observed in the range of 1680–1640 cm⁻¹. Its precise frequency can be influenced by ring strain and hydrogen bonding.
C-N Stretch: The stretching vibrations of the C-N bonds of the tertiary amines will result in absorptions in the 1250–1020 cm⁻¹ region.
C-O Stretch: The C-O single bond stretch of the secondary alcohol is expected to appear as a strong band between 1150 and 1050 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | Alcohol | 3500 - 3200 | Strong, Broad |
| C-H stretch | Alkyl | 3000 - 2850 | Medium to Strong |
| C=O stretch | Lactam (Amide) | 1680 - 1640 | Very Strong |
| C-N stretch | Tertiary Amine | 1250 - 1020 | Medium |
| C-O stretch | Secondary Alcohol | 1150 - 1050 | Strong |
Photoelectron Spectroscopy for Ionization Energies and Electronic Structure of Oxosparteines
Photoelectron Spectroscopy (PES) is a technique that measures the ionization energies of electrons in a molecule, providing direct insight into the energies of the molecular orbitals. libretexts.orgkhanacademy.orglibretexts.org In this technique, a sample is irradiated with high-energy photons (either UV for UPS or X-rays for XPS), causing the ejection of an electron. The kinetic energy of the ejected photoelectron is measured, and from this, the binding energy (ionization energy) of the electron can be calculated. libretexts.orgkhanacademy.org
For oxosparteines like this compound, UPS is particularly useful for probing the electronic structure of the valence shell. The highest occupied molecular orbitals (HOMOs) in these molecules are typically associated with the lone pairs of electrons on the nitrogen and oxygen atoms. The PES spectrum would show distinct bands corresponding to the ionization of these lone-pair electrons.
The ionization energies (IEs) of the nitrogen lone pairs (nN) and the oxygen lone pairs (nO) are influenced by the molecular structure and conformation. In the sparteine (B1682161) framework, interactions between the lone pairs can occur either through-space (direct overlap of orbitals) or through-bond (interaction mediated by the sigma bond framework). These interactions can lead to a splitting of the ionization energies. For instance, the two nitrogen atoms in the bis-quinolizidine system will have their lone pair orbitals interact, resulting in two distinct ionization energies. The presence of the lactam and hydroxyl groups further complicates the electronic structure, as the oxygen lone pairs will also contribute to the upper region of the valence electronic states. Theoretical calculations, such as ab initio Green's function methods, can be used in conjunction with experimental PES to assign the observed ionization bands and understand the competing through-bond and through-space interactions within the oxosparteine framework.
Integration of Spectroscopic Data for Definitive Structural Assignments
The unequivocal structure determination of this compound is not possible from any single spectroscopic technique. Instead, it requires the careful and logical integration of data from all the aforementioned methods. nih.govresearchgate.net
The process of definitive structural assignment follows a systematic approach:
Functional Group Identification: FT-IR spectroscopy first confirms the presence of key functional groups, namely the hydroxyl (-OH), lactam (amide C=O), and tertiary amine (C-N) moieties.
Carbon Skeleton and Atom Count: ¹³C NMR spectroscopy determines the number of unique carbon environments and provides initial information on the types of carbons present (carbonyl, carbinol, aliphatic, etc.).
Proton-Carbon Connectivity: HSQC experiments are used to correlate each proton with its directly attached carbon, allowing for the confident assignment of both ¹H and ¹³C spectra.
Assembly of Molecular Fragments: COSY spectra are analyzed to connect adjacent protons, revealing the individual spin systems that make up the four rings of the quinolizidine core.
Construction of the Tetracyclic Core: HMBC data is the final key to assembling the full structure. Long-range H-C correlations are used to link the fragments identified from COSY, establishing the connectivity between rings and confirming the placement of the lactam and hydroxyl groups on the tetracyclic framework.
Stereochemical and Conformational Definition: Finally, information from ¹³C chemical shifts (γ-gauche effects), ¹H-¹H coupling constants (dihedral angles), and NOESY experiments (through-space proximities) are combined to establish the relative stereochemistry of all chiral centers and to determine the most stable conformation of the molecule in solution.
This integrated approach, combining the strengths of multiple spectroscopic techniques, allows for the unambiguous and complete three-dimensional structural characterization of complex natural products like this compound.
Theoretical and Computational Chemistry Approaches to 2 Oxo 17 Hydroxysparteine
Density Functional Theory (DFT) Calculations for Equilibrium Structures of Oxo-Derivatives
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict the equilibrium geometries and other properties of molecules. For oxo-derivatives of sparteine (B1682161), such as 2-Oxo-17-hydroxysparteine, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms.
Researchers employ various functionals and basis sets within the DFT framework to optimize the molecular geometry. For instance, the B3LYP functional with a 6-31G(d,p) basis set is a common choice for organic molecules. biorxiv.org The calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule. These theoretical structures can then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.
The discrepancies between calculated and experimental values are often minimal and can be attributed to the fact that DFT calculations are typically performed for a single molecule in the gas phase, whereas experimental data is often from the solid state where intermolecular forces are present. biorxiv.org
Table 1: Illustrative DFT-Calculated Equilibrium Structure Parameters for an Oxosparteine Derivative
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Length | C2=O | 1.22 Å |
| Bond Length | C17-O | 1.43 Å |
| Bond Angle | N1-C2-N6 | 120.5° |
| Dihedral Angle | C7-C8-C9-C10 | -55.2° |
Conformational Analysis and Preferences of Oxosparteine Frameworks
The quinolizidine (B1214090) alkaloid skeleton, the core of this compound, can exist in several conformations due to the flexibility of its ring systems. Conformational analysis is crucial for understanding the molecule's biological activity, as the spatial arrangement of functional groups often dictates its interaction with biological targets.
Computational methods, including molecular mechanics and DFT, are employed to explore the potential energy surface of the molecule and identify its low-energy conformers. By systematically rotating bonds and calculating the energy of each resulting structure, a conformational landscape can be generated. The most stable conformers are those that reside in the deepest energy wells.
Table 2: Relative Energies of Hypothetical Conformers of an Oxosparteine
| Conformer | Ring A/B Fusion | Ring C/D Fusion | Relative Energy (kcal/mol) |
| 1 | trans | trans (chair-chair) | 0.00 |
| 2 | trans | cis (chair-boat) | 3.5 |
| 3 | cis | trans (boat-chair) | 5.2 |
Note: This table presents a hypothetical conformational analysis for an oxosparteine framework to illustrate the concept. The actual conformational preferences of this compound would require specific computational studies.
Quantum Chemical Calculations of Spectroscopic Parameters (NMR Chemical Shifts, Photoelectron Ionization Energies)
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, these methods can provide theoretical values for NMR chemical shifts and photoelectron ionization energies, which can aid in the structural elucidation and electronic characterization of the molecule.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. rsc.org By computing the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts for ¹H, ¹³C, and other active nuclei like ¹⁷O can be predicted. researchgate.net These calculated shifts, when compared to experimental NMR spectra, can help assign signals to specific atoms and confirm the proposed structure. The accuracy of the prediction depends on the level of theory and the basis set used. rsc.org
Photoelectron Ionization Energies: Photoelectron spectroscopy provides information about the electronic structure of a molecule by measuring the energies of electrons ejected upon irradiation. Quantum chemical calculations can predict the vertical ionization energies, which correspond to the energies required to remove an electron from different molecular orbitals. This information helps to understand the electronic distribution and reactivity of the molecule.
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Quinolizidine Alkaloid Moiety (Illustrative)
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 172.1 | 171.5 |
| C6 | 58.3 | 57.9 |
| C10 | 25.4 | 24.8 |
| C17 | 70.2 | 69.5 |
Note: The data provided is for illustrative purposes to demonstrate the correlation between calculated and experimental NMR data for a related alkaloid structure.
Molecular Modeling and Dynamics Simulations of Quinolizidine Alkaloid Systems
Molecular modeling and molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study their behavior over time. mdpi.com These techniques are particularly useful for understanding the conformational flexibility, solvation effects, and interactions of quinolizidine alkaloids like this compound in a biological environment.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing insights into:
Conformational Dynamics: How the molecule explores different conformations in solution.
Solvation: The arrangement of solvent molecules around the alkaloid and its influence on the molecular structure.
Intermolecular Interactions: How the alkaloid might interact with other molecules, such as proteins or nucleic acids.
These simulations can reveal important information about the dynamic behavior of this compound that is not accessible from static computational models.
Structure Activity Relationship Sar Studies of 2 Oxo 17 Hydroxysparteine and Quinolizidine Alkaloids
The biological activity of quinolizidine (B1214090) alkaloids, including 2-Oxo-17-hydroxysparteine, is intricately linked to their three-dimensional structure. The rigid, fused-ring system of these molecules means that subtle changes in stereochemistry, or the position and nature of substituents, can lead to significant shifts in their pharmacological profiles. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding the molecular basis of their actions and for guiding the design of new, more potent, and selective derivatives.
Q & A
Basic Questions
Q. How can 2-Oxo-17-hydroxysparteine be distinguished from its positional isomers using mass spectrometry?
- Answer : Fast Atom Bombardment Mass Spectrometry (FAB-MS) coupled with Collision-Induced Dissociation (CID) is effective for distinguishing positional isomers like this compound. Fragmentation pathways differ due to the positions of oxo and hydroxy groups, producing unique spectral patterns. For instance, the loss of water or carbonyl groups during fragmentation varies between isomers, enabling identification via characteristic ion peaks. Researchers should compare CID spectra of synthetic standards to validate structural assignments .
Q. What spectroscopic techniques are recommended for confirming the structural identity of this compound?
- Answer : Beyond FAB-MS/CID (see Question 1), nuclear magnetic resonance (NMR) spectroscopy is critical. H and C NMR can resolve the spatial arrangement of oxo and hydroxy groups. For example, the hydroxy proton’s chemical shift and coupling constants in this compound differ from those in 2-Oxo-13-hydroxysparteine. Combining NMR with infrared (IR) spectroscopy to confirm functional groups (e.g., carbonyl stretching frequencies) enhances structural validation .
Q. What are the key considerations for documenting the synthesis and characterization of this compound in a research publication?
- Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental Section : Provide step-by-step synthesis protocols, including reagent purity, reaction conditions, and purification methods.
- Characterization Data : Include NMR, MS, and IR spectra, with raw data in supplementary materials. For new compounds, elemental analysis or high-resolution MS is mandatory.
- Reproducibility : Ensure methods are detailed enough for replication. Limit main text to critical data; extensive datasets belong in supplementary files .
Advanced Research Questions
Q. How should researchers design experiments to investigate the metabolic pathways of this compound while ensuring reproducibility?
- Answer :
- In Vitro/In Vivo Models : Use hepatocyte cultures or animal models to track metabolite formation via LC-MS/MS. Include controls for enzyme activity (e.g., cytochrome P450 inhibitors).
- Data Transparency : Pre-register protocols on platforms like Open Science Framework. Share raw chromatograms and quantification methods in supplementary materials.
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for biological variability. Reference CONSORT guidelines for reporting subgroup analyses to avoid bias .
Q. What experimental strategies are recommended to resolve contradictions in pharmacological activity data for this compound across studies?
- Answer : Contradictions may arise from differences in assay conditions or compound purity. Strategies include:
- Standardization : Use certified reference materials and validate purity via HPLC-UV/HRMS.
- Dose-Response Curves : Perform EC/IC comparisons under identical conditions (pH, temperature).
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify confounding variables (e.g., solvent effects). Adhere to PRISMA guidelines for systematic reviews .
Q. What statistical methods are appropriate for analyzing variability in the bioactivity data of this compound across different studies?
- Answer :
- Descriptive Statistics : Calculate mean ± SD and coefficient of variation (CV) for replicate experiments.
- Multivariate Analysis : Use principal component analysis (PCA) to isolate sources of variability (e.g., batch effects).
- Bayesian Inference : Model uncertainty in dose-response relationships when sample sizes are small. Tools like Stan or JAGS facilitate this. Always report confidence intervals and p-values with effect sizes .
Methodological Best Practices
Q. How can researchers ensure ethical and transparent reporting when studying this compound in biological systems?
- Answer :
- Ethical Compliance : For human/animal studies, obtain institutional review board (IRB) approval and document consent procedures.
- Data Sharing : Deposit raw data in repositories like Zenodo or Figshare under CC-BY licenses. Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Conflict of Interest : Disclose funding sources and potential biases. Follow COPE guidelines for authorship contributions .
Q. What are the limitations of current analytical methods in detecting trace impurities in this compound samples?
- Answer :
- Sensitivity Limits : LC-MS may miss impurities below 0.1% abundance. Combine with orthogonal techniques (e.g., GC-MS) for cross-validation.
- Matrix Effects : Biological samples require solid-phase extraction (SPE) to reduce background noise.
- Quantification : Use internal standards (e.g., deuterated analogs) for accurate impurity profiling. Report limits of detection (LOD) and quantification (LOQ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
